DPP-IV Inhibitory Potential: Class-Level Activity Inference for the 8-(Piperazin-1-yl)-xanthine Scaffold
Direct, head-to-head quantitative DPP-IV inhibition data for compound 332905-08-5 against a named comparator is not available in the public domain. However, a definitive class-level inference can be drawn from the patent characterizing the 8-(piperazin-1-yl)-xanthine scaffold, which was developed as selective DPP-IV inhibitors for the treatment of type 2 diabetes and related metabolic disorders [1]. The patent explicitly demonstrates that compounds within this precise structural class achieve potent DPP-IV inhibition. This class-level data provides a strong mechanistic hypothesis for the target compound, differentiating it from purine-2,6-dione analogs that lack this specific substitution pattern and are not associated with DPP-IV activity.
| Evidence Dimension | In vitro DPP-IV enzyme inhibition |
|---|---|
| Target Compound Data | No direct data available; inferred to be a potential DPP-IV inhibitor based on its classification as an 8-(piperazin-1-yl)-xanthine scaffold [1]. |
| Comparator Or Baseline | Purine-2,6-dione compounds lacking the 8-(piperazin-1-yl) group, which are not claimed as DPP-IV inhibitors in the foundational patent. |
| Quantified Difference | Not quantifiable; a qualitative differentiation based on the presence/absence of the pharmacophore. |
| Conditions | Patent analysis; DPP-IV enzyme assays using human Caco-2 cell extracts as described in EP1689748B1 [1]. |
Why This Matters
This class-level inference is the only available guidance; it justifies procuring this specific compound for DPP-IV-related screening while avoiding analogs outside this patent-protected pharmacophore.
- [1] Boehringer Ingelheim Pharma GmbH & Co. KG. Neue 8-(piperazin-1-yl)- und 8-(1,4-diazepan-1-yl)-xanthine, deren herstellung und deren verwendung als arzneimittel. European Patent EP1689748B1, filed November 2, 2004, and published August 27, 2008. View Source
